

# Unraveling R 56865: A Technical Overview

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## Compound of Interest

Compound Name: R 56865

Cat. No.: B1678717

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For Researchers, Scientists, and Drug Development Professionals

The compound designated as **R 56865** has been identified in scientific literature as a substance with significant cytoprotective, anti-ischemic, and antiarrhythmic properties. Developed by Janssen Pharmaceutica, this small molecule has been the subject of research to elucidate its mechanism of action and therapeutic potential. This technical guide provides a comprehensive summary of the available data on **R 56865**, including its chemical identity, and presents it in a format tailored for researchers and professionals in drug development.

## Core Compound Data

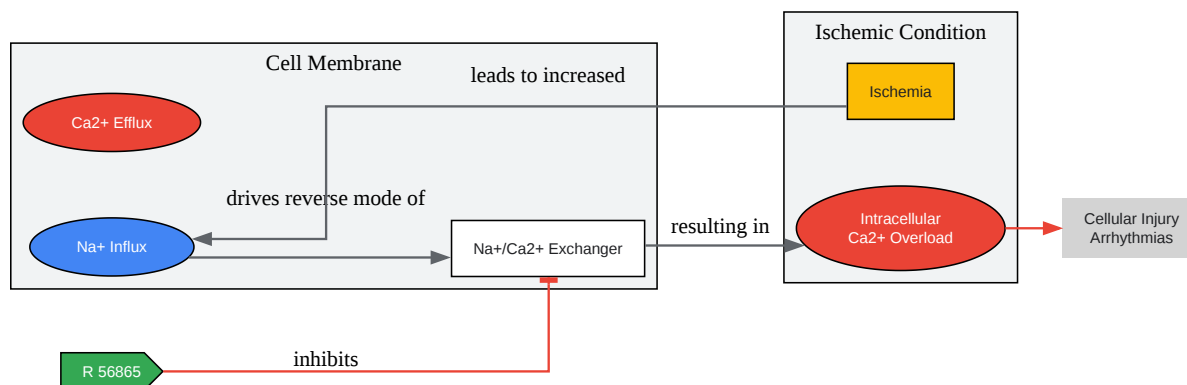
A crucial first step in the comprehensive analysis of any compound is the precise identification of its chemical properties. After extensive investigation of scientific publications and patent literature, the internal research code **R 56865** has been successfully linked to a specific chemical entity. The key quantitative data for **R 56865** are summarized in the table below.

Property	Value
Chemical Name	N-(3-(4-fluorophenoxy)phenyl)ethyl-N-methyl-2-thiazolamine
CAS Number	106134-47-8
Molecular Formula	C <sub>18</sub> H <sub>19</sub> FN <sub>2</sub> OS
Molecular Weight	346.43 g/mol

## Mechanism of Action and Signaling Pathways

**R 56865** is understood to exert its cellular protection and antiarrhythmic effects primarily through the modulation of ion channels. While the complete picture of its interactions is still under investigation, a key aspect of its mechanism involves the inhibition of the Na<sup>+</sup>/Ca<sup>2+</sup> exchanger, thereby preventing calcium overload in cardiomyocytes, a critical factor in ischemic injury.

The following diagram illustrates the proposed signaling pathway influenced by **R 56865**.



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Proposed signaling pathway of **R 56865** in ischemic conditions.

## Experimental Protocols

To facilitate further research and replication of key findings, this section outlines a generalized experimental protocol for assessing the anti-ischemic effects of **R 56865** in an animal model. This protocol is a composite of methodologies described in the foundational research on this compound.

Objective: To evaluate the cardioprotective effect of **R 56865** against ischemia-reperfusion injury in a Langendorff-perfused isolated rat heart model.

Materials:

- Male Wistar rats (250-300g)
- Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl<sub>2</sub> 2.5, MgSO<sub>4</sub> 1.2, KH<sub>2</sub>PO<sub>4</sub> 1.2, NaHCO<sub>3</sub> 25, glucose 11)
- **R 56865** (dissolved in a suitable vehicle, e.g., DMSO, and then diluted in Krebs-Henseleit buffer)
- Langendorff apparatus
- Pressure transducer and data acquisition system
- Enzyme assay kits for lactate dehydrogenase (LDH) and creatine kinase (CK)

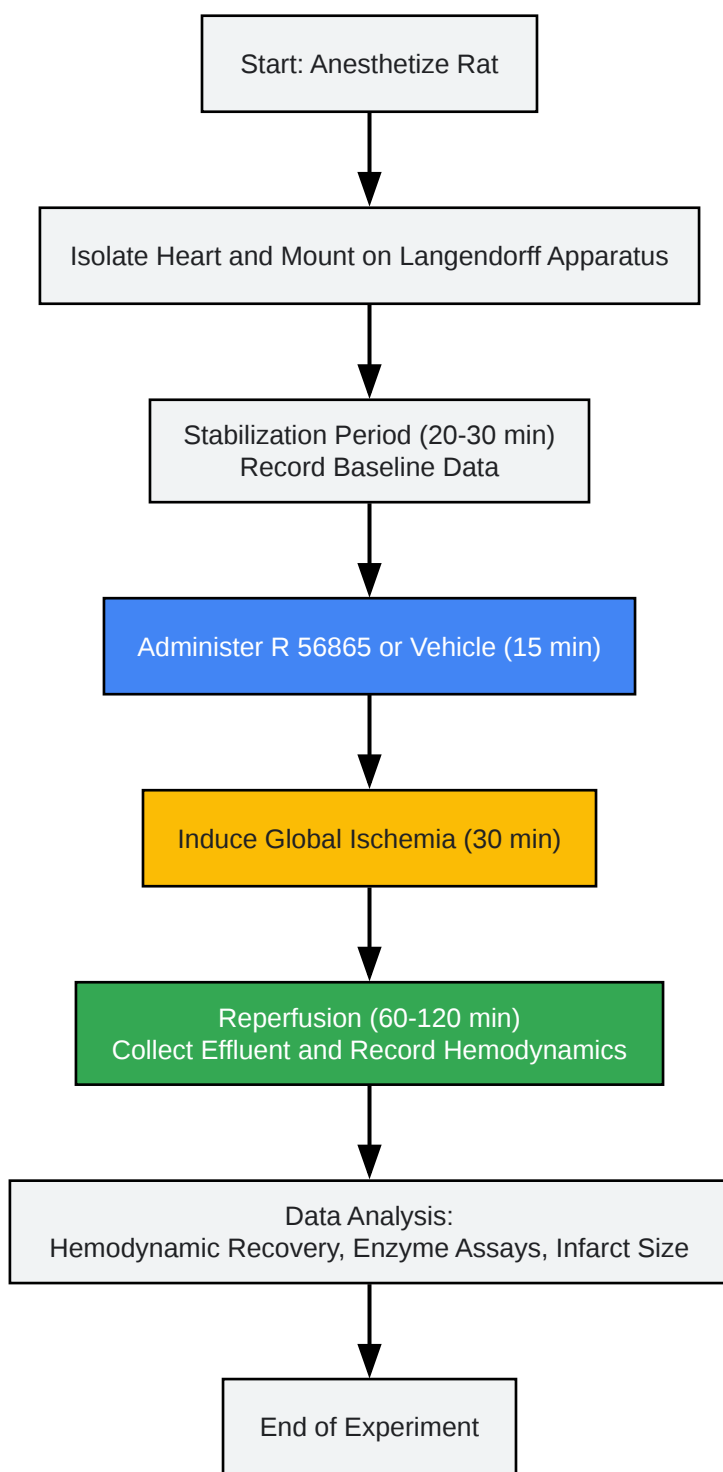
Methodology:

- Heart Isolation and Perfusion:
  - Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital).
  - Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
  - Mount the aorta on the Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated (95% O<sub>2</sub> / 5% CO<sub>2</sub>) Krebs-Henseleit buffer at a constant pressure (e.g., 70 mmHg) and temperature (37°C).
- Stabilization and Baseline Measurement:
  - Allow the heart to stabilize for a period of 20-30 minutes.
  - During stabilization, record baseline hemodynamic parameters, including heart rate (HR), left ventricular developed pressure (LVDP), and the rate of pressure change ( $\pm dP/dt$ ),

using a balloon inserted into the left ventricle connected to a pressure transducer.

- Collect coronary effluent for baseline LDH and CK measurements.
- Drug Administration:
  - Divide the hearts into experimental groups: a control group receiving vehicle and treatment groups receiving different concentrations of **R 56865**.
  - Infuse the vehicle or **R 56865** into the perfusion line for a predetermined period (e.g., 15 minutes) before inducing ischemia.
- Ischemia and Reperfusion:
  - Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).
  - Following the ischemic period, restore perfusion (reperfusion) for a set time (e.g., 60-120 minutes).
- Data Collection and Analysis:
  - Continuously monitor and record hemodynamic parameters throughout the experiment.
  - Collect coronary effluent at various time points during reperfusion to measure the release of LDH and CK as markers of cardiac injury.
  - At the end of the experiment, the heart may be processed for further analysis, such as infarct size determination using triphenyltetrazolium chloride (TTC) staining.
  - Statistically analyze the differences in hemodynamic recovery and enzyme release between the control and **R 56865**-treated groups.

The following diagram outlines the general workflow of this experimental protocol.



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Workflow for assessing the cardioprotective effects of **R 56865**.

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